molecular formula C13H17BrO3 B250060 Ethyl 3-bromo-4-(2-methylpropoxy)benzoate

Ethyl 3-bromo-4-(2-methylpropoxy)benzoate

Cat. No. B250060
M. Wt: 301.18 g/mol
InChI Key: IUOPHILBUXZQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4-(2-methylpropoxy)benzoate is a chemical compound with the molecular formula C13H17BrO3. It is commonly used in scientific research as a reagent for organic synthesis and as a starting material for the preparation of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(2-methylpropoxy)benzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 3-bromo-4-(2-methylpropoxy)benzoate. However, it is not used in drug development and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3-bromo-4-(2-methylpropoxy)benzoate is its versatility as a reagent for organic synthesis. It can be used in a wide variety of chemical reactions, making it a valuable tool for researchers in organic chemistry. However, one limitation of Ethyl 3-bromo-4-(2-methylpropoxy)benzoate is that it is not widely available commercially, which can make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for research on Ethyl 3-bromo-4-(2-methylpropoxy)benzoate. One area of interest is the development of new synthetic methods for its preparation, which could make it more widely available to researchers. Another area of interest is the development of new applications for Ethyl 3-bromo-4-(2-methylpropoxy)benzoate, such as in the preparation of new materials or pharmaceuticals. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of Ethyl 3-bromo-4-(2-methylpropoxy)benzoate can be achieved through the reaction of 3-bromo-4-hydroxybenzoic acid with 2-methylpropyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethyl alcohol to form Ethyl 3-bromo-4-(2-methylpropoxy)benzoate.

Scientific Research Applications

Ethyl 3-bromo-4-(2-methylpropoxy)benzoate is widely used in scientific research as a reagent for organic synthesis. It is a versatile compound that can be used to prepare a variety of other compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a starting material for the synthesis of other chemical compounds, such as 3-bromo-4-(2-methylpropoxy)benzoic acid.

properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 3-bromo-4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C13H17BrO3/c1-4-16-13(15)10-5-6-12(11(14)7-10)17-8-9(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

IUOPHILBUXZQGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC(C)C)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC(C)C)Br

Origin of Product

United States

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